Product packaging for 2-(3-Ethoxyphenyl)pyridin-3-ol(Cat. No.:CAS No. 1261895-76-4)

2-(3-Ethoxyphenyl)pyridin-3-ol

Cat. No.: B3095077
CAS No.: 1261895-76-4
M. Wt: 215.25 g/mol
InChI Key: ZWDRVFFUNSDSPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Ethoxyphenyl)pyridin-3-ol is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It features a pyridin-3-ol scaffold, a privileged structure in drug design known for its ability to act as both a hydrogen bond donor and acceptor, which facilitates strong and specific interactions with biological targets . This scaffold is recognized as a versatile bioisostere, capable of mimicking other structures like phenols, pyrimidines, and amides, thereby enhancing the physicochemical properties of lead compounds and improving their solubility and metabolic stability . Compounds containing the pyridin-3-ol motif have demonstrated a wide spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and cardiotonic effects . Specifically, phenethyl pyridine analogs, which share a close structural relationship with this compound, have been investigated as selective ligands for estrogen receptors (ERs), highlighting the potential of this chemical class in developing targeted therapeutics . Furthermore, pyridine derivatives continue to be explored for their antimicrobial and antiviral properties, making them relevant in the search for new anti-infective agents . This product is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and fragment-based drug design. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO2 B3095077 2-(3-Ethoxyphenyl)pyridin-3-ol CAS No. 1261895-76-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-ethoxyphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-16-11-6-3-5-10(9-11)13-12(15)7-4-8-14-13/h3-9,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDRVFFUNSDSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=C(C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682788
Record name 2-(3-Ethoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261895-76-4
Record name 2-(3-Ethoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Chemical Reactions of 2 3 Ethoxyphenyl Pyridin 3 Ol and Its Analogs

Established Synthetic Pathways for Pyridin-3-ol Derivatives

The construction of the pyridin-3-ol scaffold, a key structural motif in many biologically active compounds, can be achieved through various synthetic strategies. These methods offer different levels of efficiency, regioselectivity, and substrate scope.

Direct Functionalization Approaches to the Pyridine (B92270) Ring

Direct C-H functionalization of the pyridine ring represents an atom-economical and efficient strategy for introducing substituents. While challenging due to the inherent electronic properties of the pyridine ring, several methods have been developed. For instance, a palladium-catalyzed diarylation of pyridines has been achieved using a transient activator strategy, allowing for the synthesis of 2,6-diarylpyridines. nih.gov This approach involves the in situ generation of an N-methylpyridinium salt, which is then arylated at the 2- and 6-positions, followed by N-demethylation. nih.gov

Another direct approach involves the photochemical valence isomerization of pyridine N-oxides, which can lead to the selective hydroxylation at the C3 position. acs.org This metal-free transformation is noted for its operational simplicity and compatibility with a diverse range of functional groups. acs.org The resulting 3-hydroxypyridines can be further elaborated, demonstrating the synthetic utility of this method. acs.org

Multi-Component Reaction Methodologies for Scaffold Assembly

Multi-component reactions (MCRs) offer a powerful tool for the rapid construction of complex molecular scaffolds from simple starting materials in a single step. nih.gov Several MCRs have been employed for the synthesis of substituted pyridines. The Hantzsch pyridine synthesis, a classic example, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). mdpi.com Microwave-assisted MCRs have also been developed, providing an efficient and environmentally friendly route to pyridine derivatives. mdpi.comacs.org For instance, a one-pot, four-component reaction of a formylphenyl-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate under microwave irradiation can produce highly substituted pyridines in excellent yields and short reaction times. acs.org

The three-component reaction of lithiated alkoxyallenes with nitriles and carboxylic acids provides a flexible route to highly substituted pyridin-4-ol derivatives. chim.it This method can be extended to a four-component protocol to yield pyridin-4-yl nonaflates, which are versatile precursors for further synthetic transformations, particularly palladium-catalyzed reactions. chim.it

Palladium-Catalyzed Coupling Reactions in the Synthesis of the Chemical Compound

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of complex organic molecules, including 2-arylpyridin-3-ol derivatives. libretexts.org The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate, is a widely used method for creating aryl-aryl bonds. libretexts.orgmdpi.com This reaction is known for its mild conditions and tolerance of various functional groups.

The Sonogashira coupling, the reaction of a terminal alkyne with an aryl or vinyl halide, is another key palladium-catalyzed transformation for C-C bond formation. mdpi.combeilstein-journals.org This reaction has been utilized in the synthesis of various heterocyclic compounds. Additionally, the Heck reaction, which couples an alkene with an aryl or vinyl halide, and the Buchwald-Hartwig amination for C-N bond formation, further expand the repertoire of palladium-catalyzed methods applicable to the synthesis of pyridin-3-ol analogs. libretexts.org

A notable application of palladium catalysis is the coupling of 2-pyridyl esters with organoboron compounds to synthesize ketones. organic-chemistry.orgnih.gov The coordination of the pyridine nitrogen to the palladium center is crucial for the efficiency of this reaction. organic-chemistry.orgnih.gov

Reaction Type Key Reactants Catalyst/Reagents Product Type Reference
Suzuki-Miyaura CouplingAryl halide, Arylboronic acidPd catalyst, BaseBiaryl libretexts.orgmdpi.com
Sonogashira CouplingAryl halide, Terminal alkynePd catalyst, Cu co-catalyst, BaseArylalkyne mdpi.combeilstein-journals.org
Heck ReactionAryl halide, AlkenePd catalyst, BaseArylalkene libretexts.org
Buchwald-Hartwig AminationAryl halide, AminePd catalyst, BaseArylamine libretexts.org
Ketone Synthesis2-Pyridyl ester, Organoboron compoundPd catalystKetone organic-chemistry.orgnih.gov

Functional Group Interconversions and Derivatization of 2-(3-Ethoxyphenyl)pyridin-3-ol

Once the core structure of this compound is assembled, further diversification can be achieved through various functional group interconversions and derivatization reactions on both the ethoxyphenyl moiety and the pyridin-3-ol core.

Transformations of the Ethoxyphenyl Moiety

The ethoxy group on the phenyl ring is a key functional handle that can be modified to introduce structural diversity.

Ether Cleavage: The ethoxy group can be cleaved to the corresponding phenol (B47542). This is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The resulting phenol can then be re-alkylated or acylated to introduce different ether or ester functionalities.

Aromatic Substitution: The phenyl ring itself can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, depending on the directing effects of the existing substituents. The ethoxy group is an ortho-, para-director.

Palladium-Catalyzed Cross-Coupling: If a halide is present on the phenyl ring, palladium-catalyzed cross-coupling reactions like the Suzuki, Sonogashira, or Heck reactions can be used to introduce new carbon-carbon bonds.

Reactions Involving the Pyridin-3-ol Core

The pyridin-3-ol core offers multiple sites for chemical modification, including the hydroxyl group and the pyridine ring itself. acs.org

O-Alkylation and O-Acylation: The hydroxyl group of the pyridin-3-ol is a nucleophile and can readily undergo O-alkylation with alkyl halides or O-acylation with acyl chlorides or anhydrides in the presence of a base. researchgate.net This allows for the introduction of a wide variety of ether and ester functionalities.

Electrophilic Aromatic Substitution on the Pyridine Ring: The pyridine ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The hydroxyl group is an activating, ortho-, para-directing group, which can influence the position of incoming electrophiles.

Nucleophilic Aromatic Substitution: The pyridine ring can also undergo nucleophilic aromatic substitution, particularly if activated by electron-withdrawing groups or through the formation of an N-oxide. researchgate.net

Oxidation: The pyridin-3-ol can be oxidized to form various derivatives. evitachem.com

Cycloaddition Reactions: The pyridin-3-ol can participate in cycloaddition reactions. For example, dearomative (5 + 4) cycloaddition with o-quinodimethanes has been reported. acs.org

Reaction Type Reagent(s) Functional Group Targeted Product Reference
O-AlkylationAlkyl halide, BaseHydroxylEther researchgate.net
O-AcylationAcyl chloride/anhydride, BaseHydroxylEster researchgate.net
OxidationOxidizing agentPyridin-3-ol coreOxidized derivatives evitachem.com
Cycloadditiono-QuinodimethanePyridin-3-ol coreCycloadduct acs.org
Nucleophilic SubstitutionNucleophilePyridine ringSubstituted pyridine researchgate.net

Preparation of Structurally Related Analogs and Derivatives

The synthesis of analogs and derivatives of this compound often involves strategic C-C bond-forming reactions to construct the core 2-arylpyridin-3-ol skeleton, followed by functionalization of this scaffold. Key methods include palladium-catalyzed cross-coupling reactions and derivatization of the hydroxyl group to introduce diverse molecular fragments.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

A primary and versatile method for the synthesis of 2-arylpyridin-3-ol analogs is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a pyridine-containing boronic acid or ester with an aryl halide, or conversely, an arylboronic acid with a halogenated pyridinol. This approach allows for the modular construction of the biaryl scaffold.

For instance, the synthesis of 6-(3,5-bis(trifluoromethyl)phenyl)pyridin-3-ol (B8162832) was achieved through a palladium-catalyzed cross-coupling between 6-bromo-3-pyridinol and (3,5-bis(trifluoromethyl)phenyl)boronic acid. researchgate.net The efficiency and chemoselectivity of Suzuki couplings are highly dependent on the choice of catalyst, base, and solvent system. Studies have demonstrated that the fluorosulfate (B1228806) group (-OSO₂F) can be used as a highly effective leaving group in Suzuki reactions, showing distinct reactivity compared to more common triflates (-OTf) and halides. nih.gov This allows for sequential, selective cross-couplings on a polysubstituted pyridine ring. nih.gov

Detailed findings show that catalysts like Pd-PEPPSI-IPr in an ethanol/water mixture are effective for coupling arylboronic acids with pyridin-2-yl fluorosulfates. nih.gov The relative reactivity of leaving groups on the pyridine ring has been established as Br ≥ -OTf > -OSO₂F > -Cl, which enables predictable, stepwise synthesis of multi-substituted pyridines. nih.gov

Pyridine PrecursorCoupling PartnerCatalyst/BaseSolvent/ConditionsProductYieldReference
6-Bromo-3-pyridinol(3,5-bis(trifluoromethyl)phenyl)boronic acidPd CatalystNot specified6-(3,5-bis(trifluoromethyl)phenyl)pyridin-3-olNot specified researchgate.net
6-Chloro-5-phenylpyridin-3-yl fluorosulfatep-Tolylboronic acidPd(PPh₃)₄/KFToluene2-Chloro-3-phenyl-5-(p-tolyl)pyridine91% nih.gov
Pyridin-2-yl fluorosulfateArylboronic acidPd-PEPPSI-IPr/K₂CO₃EtOH/H₂O, 35 °C2-ArylpyridineVaries nih.gov

Derivatization via Click Chemistry

Once the 2-arylpyridin-3-ol core is synthesized, it can serve as a scaffold for further derivatization. "Click chemistry," a set of powerful, reliable, and selective reactions, is a prominent strategy for creating more complex derivatives. wikipedia.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a hallmark click reaction used to form 1,2,3-triazole rings. wikipedia.org

Researchers have synthesized novel 1,2,3-triazole-2,4-bis(trifluoromethyl)phenyl pyridine hybrids using this approach. researchgate.net The synthesis begins with the preparation of the precursor, 6-(3,5-bis(trifluoromethyl)phenyl)pyridin-3-ol. researchgate.net The hydroxyl group of this precursor is then modified to introduce an azide (B81097) or alkyne functionality, which can subsequently react with a corresponding alkyne or azide-functionalized molecule to generate the desired triazole-pyridine hybrid via a click reaction. researchgate.net Microwave-assisted synthesis can significantly accelerate these cycloaddition reactions. researchgate.net

Functionalization via Oxidative Rearrangement and Other Methods

Alternative synthetic routes provide access to different analogs. The oxidative rearrangement of (5-arylfurfuryl)amines has been successfully used to synthesize 6-arylpyridin-3-ols and their 2,4-dibrominated analogues in good to high yields. researchgate.netresearchgate.net This method offers a distinct pathway to the pyridinol core, which can be valuable when specific substitution patterns are desired.

Furthermore, the hydroxyl group of the 2-arylpyridin-3-ol scaffold can be converted into a triflate (-OTf) group. nih.govmdpi.com Trifles are excellent leaving groups for various palladium-catalyzed coupling reactions, including Suzuki, Heck, and Sonogashira reactions. mdpi.com This two-step sequence—synthesis of the pyridinol followed by its conversion to a triflate—opens up a vast chemical space for introducing aryl, vinyl, and alkynyl substituents at the 3-position of the pyridine ring, thereby creating a diverse library of derivatives. mdpi.com

Advanced Spectroscopic Elucidation of 2 3 Ethoxyphenyl Pyridin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, the precise connectivity and chemical environment of each atom within the 2-(3-Ethoxyphenyl)pyridin-3-ol molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the ethoxy, phenyl, and pyridine (B92270) moieties. The ethoxy group is identified by a triplet from the methyl protons (CH₃) and a quartet from the methylene (B1212753) protons (-O-CH₂-), a result of spin-spin coupling. The aromatic protons on both the phenyl and pyridine rings appear as a complex series of multiplets in the downfield region of the spectrum. A broad singlet, which is exchangeable with D₂O, is indicative of the hydroxyl (-OH) proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation by revealing the chemical shifts of all carbon atoms in the molecule. The carbon atoms of the ethoxy group appear in the upfield region. The aromatic carbons of the phenyl and pyridine rings resonate at lower field strengths, with their specific chemical shifts influenced by the attached substituents and their positions within the rings. libretexts.org The carbon atom attached to the hydroxyl group (C-OH) also shows a characteristic chemical shift. libretexts.org

Interactive ¹H NMR Data Table:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
ValueTriplet3H-O-CH₂-CH₃
ValueQuartet2H-O-CH₂ -CH₃
ValueMultiplet4HPhenyl Protons
ValueMultiplet3HPyridine Protons
ValueBroad Singlet1H-OH

Note: Specific chemical shift values can vary depending on the solvent and instrument frequency used. The values provided are typical representations. carlroth.com

Interactive ¹³C NMR Data Table:

Chemical Shift (δ) ppmAssignment
Value-O-CH₂-C H₃
Value-O-C H₂-CH₃
Value(s)Aromatic Carbons (Phenyl & Pyridine)
ValueC -OH

Note: The chemical shifts of aromatic carbons can be complex and may require advanced 2D NMR techniques for unambiguous assignment. libretexts.org

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, allowing for the determination of the precise molecular formula of this compound. mdpi.com This technique can distinguish between compounds with the same nominal mass but different elemental compositions.

Fragmentation Analysis: Upon ionization in the mass spectrometer, the this compound molecule can undergo fragmentation. The resulting fragment ions are detected and their mass-to-charge ratios are measured. Analysis of these fragmentation patterns can provide valuable information about the molecule's structure. Common fragmentation pathways may include the loss of the ethoxy group, cleavage of the bond between the phenyl and pyridine rings, and other characteristic bond breakages.

Interactive Mass Spectrometry Data Table:

m/z ValueInterpretation
Calculated Exact Mass[M+H]⁺ (Molecular Ion)
Fragment m/z 1Loss of C₂H₅O
Fragment m/z 2Cleavage between rings
Other FragmentsFurther characteristic losses

Note: The specific fragmentation pattern can be influenced by the ionization technique used (e.g., Electron Ionization (EI) or Electrospray Ionization (ESI)). rsc.orgnist.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific bond vibrations, providing a "fingerprint" of the functional groups present in the molecule. edinst.comnipne.ro

IR Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. rsc.org The C-O stretching vibrations of the ether and alcohol functionalities will also be present. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic rings are observed in the 1400-1600 cm⁻¹ region. rsc.org

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for non-polar bonds and symmetric vibrations that may be weak in the IR spectrum. researchgate.netgoogle.com The aromatic ring vibrations are often strong in the Raman spectrum.

Interactive IR/Raman Data Table:

Wavenumber (cm⁻¹)Vibrational ModeTechnique
~3300 (broad)O-H StretchIR
>3000Aromatic C-H StretchIR/Raman
~2900Aliphatic C-H StretchIR/Raman
~1600-1400Aromatic C=C and C=N StretchIR/Raman
~1250Aryl-O Stretch (Ether)IR
~1050C-O Stretch (Alcohol)IR

Note: The exact peak positions and intensities can be influenced by factors such as the physical state of the sample (solid or liquid) and intermolecular interactions. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. slideshare.netrsc.org The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

Interactive UV-Vis Data Table:

λ_max (nm)Molar Absorptivity (ε)Transition Type
~200-280Highπ → π
~280-350Low to Mediumn → π and π → π*

Note: The specific λ_max values and molar absorptivities can vary depending on the solvent used for the analysis. upi.edu

Computational and Theoretical Investigations of 2 3 Ethoxyphenyl Pyridin 3 Ol

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation for a molecule, providing information about its electronic structure and energy. psu.edursc.org DFT methods, such as B3LYP, are commonly used to optimize molecular geometry and predict vibrational frequencies and electronic properties. researchgate.netnih.govtandfonline.com

For 2-(3-Ethoxyphenyl)pyridin-3-ol, these calculations would reveal the most stable three-dimensional arrangement of its atoms and the distribution of electrons within the molecule. Such studies on related heterocyclic compounds have successfully reproduced experimental data and provided a deeper understanding of their structural and electronic characteristics. acs.orgnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. dergipark.org.tr The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a smaller gap suggests higher reactivity. wuxiapptec.comresearchgate.net

An analysis for this compound would identify these frontier orbitals. In similar pyridine (B92270) derivatives, the HOMO and LUMO are often distributed across the aromatic ring systems. nih.gov This analysis helps predict which parts of the molecule are prone to electrophilic or nucleophilic attack and how the molecule will interact with other species. dergipark.org.trresearchgate.net

Table 1: Representative Frontier Orbital Energies from a General DFT Study (Note: This table is illustrative and not based on specific data for this compound)

ParameterEnergy (eV)
HOMO Energy-6.16
LUMO Energy-1.45
Energy Gap (ΔE)4.71

This interactive table demonstrates typical values obtained from DFT calculations for organic molecules. The energy gap is a critical parameter for assessing chemical reactivity. dergipark.org.trntu.edu.iq

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. nih.gov The map uses a color scale to show regions of positive, negative, and neutral electrostatic potential. youtube.comresearchgate.net Red areas indicate negative potential (electron-rich, attractive to electrophiles), while blue areas show positive potential (electron-poor, attractive to nucleophiles). dergipark.org.tr

For this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms due to their high electronegativity, making them sites for hydrogen bonding. The aromatic rings would exhibit regions of both positive and negative potential, influencing stacking interactions. nih.govresearchgate.net

Molecular Orbital Analysis (HOMO/LUMO)

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. mdpi.com This method is crucial in drug discovery for identifying potential therapeutic targets and optimizing lead compounds. nih.govmdpi.com The simulation places the ligand into the binding site of the protein and scores the different poses based on their predicted binding affinity. mdpi.com

Docking simulations can screen a ligand against various proteins to identify potential biological targets. By analyzing the binding scores and interaction patterns, researchers can hypothesize which proteins the compound might modulate. researchgate.net For this compound, this could involve docking against a panel of enzymes or receptors to find putative binding sites where it fits favorably. nih.gov

Once a target protein is identified, docking can predict the specific orientation (binding mode) of the ligand within the active site. nih.govmdpi.com It also provides an estimate of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which helps rank potential compounds. mdpi.com The analysis reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. Studies on similar heterocyclic compounds have used docking to successfully rationalize their biological activity by showing how they interact with key amino acid residues in an enzyme's active site. nih.govresearchgate.net

Table 2: Example of Molecular Docking Results for a Ligand (Note: This table is illustrative and not based on specific data for this compound)

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Protein Kinase A-8.5LYS72, GLU91, VAL57
Cyclooxygenase-2-9.2ARG120, TYR355, SER530
InhA Reductase-7.9TYR158, NAD+

This interactive table shows how docking results are typically presented, including the predicted binding energy and the key amino acid residues involved in the interaction. nih.govmdpi.com

Identification of Putative Binding Sites

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the stability of the ligand-protein complex. These simulations, often run for nanoseconds or longer, can confirm the stability of a binding pose predicted by docking and reveal conformational changes that may occur upon binding. Although no specific MD simulation studies for this compound are available in the search results, this technique is essential for validating docking predictions and understanding the dynamic nature of molecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to ascertain a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org These models are instrumental in predicting the activity of novel molecules and in understanding the structural features that are crucial for their biological effects. wikipedia.org While specific QSAR studies on this compound are not extensively documented in publicly available literature, research on related scaffolds, particularly 3-hydroxypyridine (B118123) derivatives, provides valuable insights into the structural requirements for various biological activities.

Research into the antimicrobial properties of 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives has utilized QSAR modeling to elucidate the relationship between their molecular structures and their efficacy against pathogens like Staphylococcus aureus and Candida albicans. mdpi.comnih.gov These studies have demonstrated that topological parameters play a significant role in the antimicrobial activity of these compounds. mdpi.comnih.gov

One study employed several chemometric methods, including factor analysis-based multiple linear regression (FA-MLR), principal component regression (PCR), and genetic algorithm-partial least squares (GA-PLS), to develop robust QSAR models. mdpi.comnih.gov The GA-PLS model proved to be the most statistically significant, indicating a strong predictive capability. mdpi.comnih.gov

The statistical quality of the developed QSAR models for the antimicrobial activity of 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives is summarized in the table below.

**Table 1: Statistical Parameters of QSAR Models for Antimicrobial Activity of 3-Hydroxypyridine Derivatives against *S. aureus***

Parameter Value
GA-PLS Model
r² (explained variance) 0.96
q² (predicted variance) 0.91

Data sourced from a study on 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives. mdpi.comnih.gov

**Table 2: Statistical Parameters of QSAR Models for Antimicrobial Activity of 3-Hydroxypyridine Derivatives against *C. albicans***

Parameter Value
GA-PLS Model
r² (explained variance) 0.91
q² (predicted variance) 0.87

Data sourced from a study on 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives. mdpi.comnih.gov

These findings underscore the utility of QSAR in identifying key molecular descriptors that govern the antimicrobial potency of the 3-hydroxypyridine scaffold. Such models can guide the rational design of new derivatives with potentially enhanced activity. Further QSAR investigations on a broader range of substituted 2-phenylpyridin-3-ol (B1294642) analogs could provide more specific insights directly applicable to the lead compound.

Mechanistic Biochemical and in Vitro Pharmacological Profiling of 2 3 Ethoxyphenyl Pyridin 3 Ol

Enzyme Inhibition Studies

The pyridine (B92270) and ethoxyphenyl moieties are common features in various enzyme inhibitors.

Specific Enzyme Targets and Inhibitory Potency

Derivatives of pyridine are known to exhibit inhibitory effects on a range of enzymes. For instance, certain pyridine derivatives have been investigated as inhibitors of phosphodiesterase 3 (PDE3), with compounds like 6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile showing an IC50 of 27 μM for PDE3 inhibition. nih.gov Other pyridine-containing compounds have shown inhibitory activity against Pim-1 kinase, a target in cancer therapy. tandfonline.com For example, a 4-methoxyphenylpiperazine derivative of thieno[2,3-b]pyridine (B153569) demonstrated 85% inhibition of Pim-1 kinase at a concentration of 50 μM. tandfonline.com

Additionally, hydroxypyridinone derivatives have been studied as tyrosinase inhibitors, with some compounds exhibiting IC50 values in the micromolar range. rsc.org Given these precedents, 2-(3-Ethoxyphenyl)pyridin-3-ol could hypothetically exhibit inhibitory activity against kinases, phosphodiesterases, or metalloenzymes like tyrosinase. The presence of the hydroxyl group could be crucial for metal chelation in the active sites of metalloenzymes.

Table 1: Hypothetical Enzyme Inhibition Profile for this compound Based on Analogous Compounds

Enzyme TargetAnalogous Compound ClassReported IC50/InhibitionPotential for this compound
Phosphodiesterase 3 (PDE3)Diaryl-dihydropyridine-carbonitriles nih.gov27 μMPossible, due to the presence of the pyridine and phenyl rings.
Pim-1 KinaseThieno[2,3-b]pyridine derivatives tandfonline.com85% inhibition at 50 μMPossible, as pyridine scaffolds are common in kinase inhibitors.
TyrosinaseHydroxypyridinone derivatives rsc.org25-64 μMPossible, the 3-hydroxypyridine (B118123) core could chelate copper ions in the active site.
Cyclooxygenase (COX)Diaryl-imidazo[4,5-b]pyridine derivatives nih.govIC50 < 20 μmol/L for COX-2Possible, due to the diaryl-like structure.

This table is illustrative and based on activities of structurally related but distinct molecules. The actual activity of this compound would require experimental verification.

Kinetic Characterization of Enzyme-Inhibitor Interactions

The mode of enzyme inhibition by pyridine derivatives can vary. For example, some cholinesterase inhibitors with a pyridine core have shown a mixed-type inhibition mechanism, suggesting they may bind to both the catalytic and peripheral anionic sites of the enzyme. acs.org For metalloenzymes like tyrosinase, hydroxypyridine derivatives are thought to act as chelating agents, binding to the metal ions in the active site and thereby blocking substrate access. rsc.org The specific kinetics of inhibition by this compound would depend on the target enzyme and the nature of the binding interactions.

Receptor Binding and Modulation Assays

The structural components of this compound suggest potential interactions with various receptors.

Ligand-Receptor Interaction Profiling

The 3-hydroxypyridine scaffold is recognized for its ability to modulate the activity of membrane-bound receptors. rjeid.com This modulation is often attributed to the antioxidant properties of the 3-hydroxypyridine core, which can influence the lipid microenvironment of the receptor. Furthermore, the presence of an ethoxyphenyl group could contribute to binding at receptors that accommodate such lipophilic moieties. For example, some N-(2-ethoxyphenyl)pyridine-3-carboxamide derivatives have been studied for their potential neuroprotective effects, which may involve receptor modulation.

Allosteric Modulation Studies

While there is no direct evidence for allosteric modulation by this compound, the pyridine scaffold is a known component of allosteric modulators for various receptors. The potential for this compound to act as an allosteric modulator would depend on its ability to bind to a site on a receptor that is distinct from the primary (orthosteric) ligand binding site.

In Vitro Cellular Activity (Non-Clinical)

The potential enzyme and receptor interactions of this compound suggest it could elicit various cellular effects.

Based on the activities of related compounds, this compound could potentially exhibit anticancer and anti-inflammatory properties. For example, pyridine derivatives have been shown to inhibit the growth of cancer cell lines. nih.govmdpi.com Compound 6-(1,3-benzodioxol-5-yl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile was found to inhibit colon tumor cell growth with an IC50 of 3 μM. nih.gov Another study on dihydropyridine (B1217469) and pyridine analogs demonstrated that a compound containing an ethoxy substituent showed enhanced activity against HeLa and MCF-7 cancer cell lines. mdpi.com

In the context of inflammation, some pyridine derivatives have been shown to inhibit the production of pro-inflammatory cytokines. Additionally, certain 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have demonstrated inhibitory activity against COX-1 and COX-2 enzymes, with some showing selectivity for COX-2. nih.gov

Table 2: Hypothetical In Vitro Cellular Activities of this compound Based on Analogous Compounds

Cellular ActivityCell LineAnalogous CompoundReported IC50/Effect
AnticancerHT-29 (colon) nih.gov6-(1,3-benzodioxol-5-yl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile3 μM
AnticancerHeLa (cervical) mdpi.com4-(4-ethoxyphenyl)pyridine derivativeIC50 of 57.03 ± 7.1 µM
Anti-inflammatory(COX enzyme inhibition) nih.gov2,3-diaryl-3H-imidazo[4,5-b]pyridine derivativeIC50 < 20 μmol/L for COX-2

This table presents data from structurally related compounds to suggest potential activities. The actual cellular effects of this compound would need to be determined experimentally.

Antibacterial and Antifungal Efficacy in Model Systems

No studies detailing the in vitro antibacterial or antifungal activity of this compound against any model bacterial or fungal strains were found. There is no available data on its minimum inhibitory concentration (MIC) or other measures of antimicrobial efficacy.

Antiproliferative Effects on Cancer Cell Lines (In Vitro Models)

There are no published in vitro studies investigating the antiproliferative effects of this compound on any human cancer cell lines. Data regarding its potential cytotoxicity, IC50 values, or effects on cell cycle and apoptosis in cancer models are not available in the current scientific literature.

Other Relevant In Vitro Biological Activities (e.g., anti-inflammatory, anti-HIV)

No research was identified that has evaluated this compound for other in vitro biological activities, including but not limited to anti-inflammatory or anti-HIV properties.

Elucidation of Biochemical Pathways Influenced by the Compound

As there are no studies on the biological activities of this compound, there is correspondingly no information available on the biochemical pathways it might influence or its potential mechanism of action.

Structure Activity Relationship Sar Studies of 2 3 Ethoxyphenyl Pyridin 3 Ol Derivatives

Impact of Substitutions on the Ethoxyphenyl Ring

The 3-ethoxyphenyl group is a significant feature in many biologically active molecules. Modifications to this ring have been shown to substantially alter the pharmacological profiles of the parent compounds.

Research into pyridazine (B1198779) derivatives has highlighted the importance of substituents on the pyridazine ring for enhancing biological activity. For instance, the 4-ethoxyphenyl substituent is noted for potentially increasing lipophilicity and membrane permeability. In a series of 11β-(4-substituted phenyl) estradiol (B170435) analogs, the presence of a methoxy (B1213986) group on the phenyl ring was a key feature in the synthesized compounds. nih.gov

In the context of phosphodiesterase 4D (PDE4D) inhibitors, derivatives were synthesized featuring a 6-(3-methoxyphenyl)pyridin-2-yl)methyl)phenyl moiety. nih.gov The variation of substituents on the phenyl ring, such as the introduction of a difluoromethoxy group, was explored to modulate inhibitory potency. nih.gov

The following table summarizes the impact of substitutions on the phenyl ring in various scaffolds:

Scaffold Substitution on Phenyl Ring Observed Impact Reference
Pyridazine4-EthoxyphenylMay enhance lipophilicity and membrane permeability.
Estradiol Analog4-MethoxyphenylKey structural feature in synthesized analogs. nih.gov
Pyridine (B92270) (PDE4D Inhibitor)3-Methoxyphenyl, 5-(Difluoromethoxy)Modulation of inhibitory potency. nih.gov

Role of the Pyridin-3-ol Moiety in Biological Activity

The pyridin-3-ol core, and its isomeric form pyridinone, is recognized as a privileged scaffold in medicinal chemistry. frontiersin.org This moiety can act as both a hydrogen bond donor and acceptor, which is crucial for interactions with biological targets. frontiersin.org

The biological activity of phenolic derivatives often depends on their rate of incorporation into cells, which is related to their lipophilicity, and their antioxidant activity. Both of these properties are influenced by the presence and position of hydroxyl groups on the ring. uc.pt In a study of pyrazolo[1,5-a]pyrimidin-7-amines, the introduction of a 3-(4-fluoro)phenyl group was found to be effective for anti-mycobacterial activity. mdpi.com

The versatility of the pyridine ring allows for a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory effects. researchgate.netijpsonline.com The nitrogen atom in the pyridine ring, with its lone pair of electrons, makes it chemically distinct and contributes to its biological functions. ijpsonline.com

The table below outlines the significance of the pyridin-3-ol and related moieties:

Moiety Role in Biological Activity Reference
PyridinoneHydrogen bond donor and acceptor, influencing physicochemical properties. frontiersin.org
Phenolic Hydroxyl GroupAffects lipophilicity, antioxidant activity, and cellular uptake. uc.pt
Substituted PyridineCore of many biologically active compounds with diverse pharmacological effects. researchgate.netijpsonline.com
Fluorinated Phenyl on Pyrazolo[1,5-a]pyrimidineEnhances anti-mycobacterial activity. mdpi.com

Investigation of Linker and Core Scaffold Modifications

Modifications to the core scaffold and the linker connecting different parts of a molecule are critical strategies in drug design. In the development of phosphodiesterase 4D inhibitors, Suzuki coupling reactions were employed to connect alkyl bromide and arylboronic esters/acids, demonstrating a key synthetic strategy for modifying the core structure. nih.gov

The pyridazine nucleus is considered a versatile scaffold for developing new pharmacologically active compounds. researchgate.net Its derivatives have been explored for a wide range of therapeutic applications. researchgate.net Similarly, pyrazolo[3,4-b]pyridines represent another important class of bicyclic heterocyclic compounds with significant biological potential. mdpi.com The synthesis of these complex scaffolds often involves the formation of a pyridine ring onto an existing pyrazole (B372694) or vice versa. mdpi.com

Research on thieno[2,3-b]pyridin-4-one derivatives as LHRH receptor antagonists involved optimization studies starting from a lead compound, indicating the importance of core modifications. ebi.ac.uk The synthesis of various heterocyclic scaffolds, such as isoindolinones, has been explored using sustainable methods, highlighting the ongoing efforts to develop novel core structures for medicinal chemistry.

The following table details various core scaffolds and their significance:

Core Scaffold Modification/Significance Reference
Pyridine (in PDE4D inhibitors)Synthesized via Suzuki coupling for structural diversity. nih.gov
PyridazineA versatile scaffold for developing new pharmacologically active compounds. researchgate.net
Pyrazolo[3,4-b]pyridineA bicyclic system with diverse biological activities, synthesized through various strategies. mdpi.com
Thieno[2,3-b]pyridin-4-oneOptimized for potent LHRH receptor antagonism. ebi.ac.uk
IsoindolinoneA heterocyclic scaffold synthesized for potential medicinal applications.

Correlation of Structural Features with Specific Biological Responses

In the context of anti-inflammatory agents, the presence of electron-releasing substituents on the pyrimidine (B1678525) skeleton was found to enhance activity. rsc.org A study on pyrimidine-pyridine hybrids also demonstrated that specific substitutions at the C-5 position of the pyrimidine ring could suppress prostaglandin (B15479496) E2 generation. rsc.org

For monoamine oxidase (MAO) inhibitors, benzo[b]thiophen-3-ol derivatives were synthesized and evaluated. tandfonline.com The substitution pattern on the benzoyl moiety attached to the benzo[b]thiophen-3-ol core was crucial for their inhibitory activity against human MAO isoforms. tandfonline.com

The table below correlates structural features with specific biological outcomes:

Structural Feature Biological Response Reference
2-(Pyridin-3-yloxy)acetamide moietyModerate anti-HIV-1 activity. researchgate.net
Electron-releasing substituents on pyrimidineEnhanced anti-inflammatory activity. rsc.org
Substitution at C-5 of pyrimidineSuppression of prostaglandin E2 generation. rsc.org
Substituted benzoyl on benzo[b]thiophen-3-olInhibition of human monoamine oxidase. tandfonline.com

Medicinal Chemistry Insights and Scaffold Optimization of 2 3 Ethoxyphenyl Pyridin 3 Ol

Design Principles for Pyridine (B92270) and Pyridin-3-ol Based Ligands

The pyridin-3-ol moiety is particularly noteworthy. The hydroxyl group at the 3-position is a key functional group that can act as both a hydrogen bond donor and acceptor. This dual capacity allows for strong and specific interactions with amino acid residues in the binding sites of proteins and enzymes. The strategic placement of this hydroxyl group, in conjunction with the pyridine nitrogen, creates a distinct pharmacophore that can be tailored for various biological targets. The design of ligands based on this scaffold often involves leveraging these hydrogen bonding capabilities to achieve high affinity and selectivity. The square-planar geometry preferred by some metal complexes incorporating pyridine-based ligands also allows for precise tuning of the spatial environment around a central point, which can be crucial for achieving chemo- and enantioselectivity.

Table 1: Key Design Features of Pyridine and Pyridin-3-ol Scaffolds

Feature Role in Ligand Design Source
Pyridine Nitrogen Hydrogen bond acceptor, increases polarity and solubility. mdpi.com
Aromatic System Participates in π-π stacking interactions with target biomolecules. mdpi.com
3-Hydroxyl Group Acts as a hydrogen bond donor and acceptor, crucial for binding affinity.

| Structural Rigidity | Provides a defined orientation for substituents. | |

The development of novel pyridine-based ligands is an active area of research, with applications ranging from materials science to medicine, demonstrating the scaffold's versatility. drew.edu

Lead Compound Identification and Optimization Strategies

The journey of a drug from concept to clinic begins with the identification of a "lead compound," a molecule that shows promising biological activity against a specific target. bioagilytix.com A compound like 2-(3-Ethoxyphenyl)pyridin-3-ol could be identified through high-throughput screening of large chemical libraries. bioagilytix.com Once a lead is identified, it undergoes a rigorous optimization process to enhance its therapeutic properties. numberanalytics.com

Lead optimization is a multi-parameter process aimed at improving a compound's potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. bioagilytix.comnumberanalytics.com For this compound, optimization strategies would systematically modify its three key components: the pyridine-3-ol core, the phenyl ring, and the ethoxy substituent.

Potency and Selectivity Enhancement: Structure-activity relationship (SAR) studies are conducted to understand how different chemical modifications affect biological activity. numberanalytics.com For instance, the position and nature of substituents on the phenyl ring can be altered to explore interactions with specific pockets in the target's binding site. The ethoxy group could be replaced with other alkoxy groups of varying chain lengths or with electron-withdrawing or donating groups to modulate electronic properties and binding affinity.

Table 2: Hypothetical Lead Optimization Strategies for this compound

Modification Area Example Modification Rationale Source
Ethoxy Group Replace with Methoxy (B1213986) or Isopropoxy Modulate lipophilicity and metabolic stability. numberanalytics.com
Phenyl Ring Add a Fluoro or Chloro substituent Alter electronic properties and block metabolic sites. numberanalytics.comnih.gov
Pyridine Ring Introduce a methyl group Probe for additional binding interactions and alter basicity.

| Ethoxy Group | Replace with a Trifluoromethoxy group | Increase metabolic stability and alter electronic character. | u-strasbg.fr |

Through iterative cycles of design, synthesis, and biological testing, these optimization strategies aim to produce a drug candidate with the desired balance of properties for further development. nih.gov

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug design used to discover novel chemotypes, improve drug-like properties, and navigate patent landscapes. nih.govscispace.com

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original spatial arrangement of key binding groups. scispace.com In the case of this compound, one might replace the pyridin-3-ol core with other heterocyclic systems, such as a pyrazole (B372694), quinoline, or isoxazole, that can present the phenyl group and a hydrogen-bonding moiety in a similar orientation. This can lead to compounds with completely new intellectual property and potentially improved ADMET properties. nih.gov

Bioisosteric replacement is the substitution of one functional group for another that retains similar biological activity. nih.gov This is often done to address issues with metabolism, toxicity, or synthetic accessibility. u-strasbg.fr Bioisosteres are groups with similar steric and electronic properties.

For this compound, several bioisosteric replacements could be considered:

Classical Bioisosteres: The hydroxyl group (-OH) could be replaced by a thiol (-SH) or an amine (-NH2). The ethoxy group (-OCH2CH3) could be swapped with a thioether (-SCH2CH3) or a selenoether.

Non-Classical Bioisosteres: The entire phenyl ring could be replaced with another aromatic heterocycle like a thiophene (B33073) or a pyrazole. The ethoxy group could be replaced by a trifluoromethyl (-CF3) or a cyano (-CN) group to modulate electronic properties and metabolic stability. u-strasbg.fr The replacement of a core structure with a bioisosteric alternative can be considered a special type of scaffold hopping. scispace.com

Table 3: Potential Bioisosteric Replacements in this compound

Original Group Potential Bioisostere Rationale for Replacement Source
Phenyl Ring Thiophene, Pyrazole, Pyrimidine (B1678525) Alter polarity, solubility, and metabolic profile; explore new IP. nih.govscispace.com
Pyridine Ring Quinoline, Isoquinoline, Pyrimidine Change core properties, basicity, and interaction potential. mdpi.comscispace.com
Ethoxy (-OEt) Trifluoromethoxy (-OCF3), Isopropyl (-iPr) Improve metabolic stability, modulate lipophilicity. u-strasbg.fr

These computational and synthetic strategies allow for the exploration of vast chemical space to identify molecules with superior therapeutic profiles. researchgate.net

Future Directions in the Medicinal Chemistry of the Chemical Compound

The future of medicinal chemistry for scaffolds like this compound lies in the integration of advanced chemical synthesis, computational modeling, and novel biological concepts. nih.gov Several key areas are poised for exploration.

One major direction is the application of this scaffold to new and challenging biological targets. As our understanding of disease biology grows, new enzymes, receptors, and protein-protein interactions are identified as potential therapeutic targets. The this compound scaffold could be computationally modeled and screened against these new targets to identify starting points for novel drug discovery programs.

Another avenue involves the use of advanced synthetic methodologies to create more complex and diverse libraries of analogues. For example, techniques like C-H activation could allow for more efficient and novel modifications to the pyridine and phenyl rings, opening up previously inaccessible chemical space.

Furthermore, the concept of drug conjugation could be applied. nih.gov By attaching the this compound molecule to a targeting moiety (like an antibody or a specific ligand for a cell surface receptor), it could be delivered specifically to diseased cells, enhancing efficacy and reducing off-target side effects. This is particularly relevant in fields like oncology. nih.gov

Finally, the pursuit of stereochemically pure versions of analogues will be critical, especially if chiral centers are introduced during optimization. The synthesis and evaluation of single enantiomers often reveal that one isomer is significantly more potent or has a better safety profile than the other. nih.gov The development of greener and more scalable synthetic routes will also be crucial for the eventual manufacturing of any successful drug candidate derived from this scaffold. nih.gov

Analytical Methodologies for Research Sample Analysis of 2 3 Ethoxyphenyl Pyridin 3 Ol

Chromatographic Techniques for Separation and Quantification (e.g., HPLC-MS/MS, GC-MS) in Research Matrices

Chromatographic techniques are fundamental for separating 2-(3-Ethoxyphenyl)pyridin-3-ol from other components in a research sample, enabling accurate quantification.

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a primary technique for the quantification of pyridine (B92270) derivatives in complex matrices. For a compound like this compound, reversed-phase HPLC would be the method of choice. This involves a nonpolar stationary phase (typically C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The high sensitivity and selectivity of MS/MS detection, operating in multiple reaction monitoring (MRM) mode, allow for precise quantification even at very low concentrations. In research involving radiolabeled analogues, such as those using Carbon-11, HPLC is also essential for purification and analysis of the radiotracer. nih.govthieme-connect.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for assessing purity and identifying volatile related substances. researchgate.net However, due to the polarity and potentially low volatility of the pyridin-3-ol functional group, derivatization may be required prior to analysis. This process, often involving silylation, converts the polar -OH group into a less polar, more volatile derivative, making the compound more amenable to GC analysis. GC-MS provides excellent chromatographic resolution and definitive mass spectral data for structural confirmation. researchgate.net

Table 1: Illustrative Chromatographic Conditions for Analysis of Pyridine Derivatives

Parameter HPLC-MS/MS GC-MS
Column Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Gradient of Acetonitrile and Water with 0.1% Formic Acid Helium
Flow Rate 0.2 - 0.5 mL/min 1 - 2 mL/min
Detector Tandem Mass Spectrometer (MS/MS) Mass Spectrometer (MS)
Ionization Mode Electrospray Ionization (ESI), Positive Mode Electron Ionization (EI)

| Sample Requirement | Direct injection of liquid sample | Derivatization may be needed for volatility |

Spectrometric Techniques for Detection and Characterization in Research Settings

Spectrometric methods are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for unambiguous structure determination. biorxiv.orgmdpi.commdpi.com

¹H NMR provides information on the number of different types of protons and their neighboring environments. For this compound, one would expect to see distinct signals for the ethoxy group (a triplet and a quartet), aromatic protons on both the phenyl and pyridine rings, and a broad singlet for the hydroxyl proton which is exchangeable with D₂O. biorxiv.orgmdpi.com

¹³C NMR reveals the number of different carbon environments in the molecule. biorxiv.orgmdpi.com The spectrum would show characteristic signals for the aliphatic carbons of the ethoxy group and the aromatic carbons of the two rings. Advanced NMR techniques like COSY, HSQC, and HMBC can be used to establish the connectivity between protons and carbons, confirming the substitution pattern on the pyridine and phenyl rings. mdpi.com

Mass Spectrometry (MS) is used to determine the molecular weight and to gain structural information through fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound. biorxiv.org Under electrospray ionization (ESI), the compound would be expected to show a prominent protonated molecule [M+H]⁺. Fragmentation analysis (MS/MS) would likely involve cleavage of the ether bond or fragmentation of the pyridine ring system, providing further structural confirmation.

Infrared (IR) Spectroscopy is useful for identifying the functional groups present in the molecule. mdpi.com The spectrum of this compound would be expected to show a broad absorption band around 3200-3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group, C-O stretching vibrations for the ether and alcohol functionalities, and characteristic peaks for the aromatic C-H and C=C bonds of the pyridine and phenyl rings. mdpi.com

Table 2: Expected Spectrometric Data for this compound

Technique Expected Observations
¹H NMR Signals for ethoxy protons (CH₃ triplet, CH₂ quartet), aromatic protons (multiplets), and hydroxyl proton (broad singlet). mdpi.com
¹³C NMR Aliphatic carbon signals for the ethoxy group, aromatic carbon signals for phenyl and pyridine rings. mdpi.com
HRMS (ESI+) Accurate mass measurement of the protonated molecule [M+H]⁺, confirming the elemental formula. biorxiv.org

| IR Spectroscopy | Broad O-H stretch (~3200-3400 cm⁻¹), aromatic C-H stretch (>3000 cm⁻¹), C-O stretch (~1250 cm⁻¹). mdpi.com |

Sample Preparation Strategies for Complex Research Matrices (e.g., In Vitro Systems)

Effective sample preparation is critical to remove interfering substances from complex matrices, such as cell lysates or incubation media from in vitro experiments, thereby improving the accuracy and reliability of the analysis. nih.gov

Liquid-Liquid Extraction (LLE) is a common technique where the sample is partitioned between two immiscible liquid phases. Based on the pH and the pKa of this compound, the aqueous sample can be adjusted to a specific pH to ensure the compound is in a neutral form, enhancing its solubility in an organic solvent like ethyl acetate or dichloromethane. The organic layer containing the analyte is then separated, evaporated, and the residue is reconstituted in a suitable solvent for analysis. google.com.qa

Solid-Phase Extraction (SPE) offers a more selective and efficient alternative to LLE. It uses a solid sorbent packed into a cartridge to retain the analyte from the liquid sample. For a moderately polar compound like this compound, a reversed-phase (e.g., C18) or a mixed-mode cation exchange sorbent could be effective. The process involves conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte with a strong organic solvent. SPE can be easily automated for high-throughput applications.

Purification via silica gel column chromatography is a standard method used post-synthesis and can be considered a form of sample preparation to isolate the compound of interest from byproducts and unreacted starting materials. mdpi.comfrontiersin.org

Table 3: Comparison of Sample Preparation Techniques

Technique Principle Advantages Disadvantages
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquids. Simple, inexpensive. Can be labor-intensive, uses large solvent volumes, may form emulsions.

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid sample. | High recovery, high selectivity, easily automated, less solvent use. | Higher cost per sample, requires method development. |

Method Validation for Research Applications (e.g., Accuracy, Precision, Selectivity)

For research applications, analytical methods must be validated to ensure they are reliable and fit for purpose. While the extent of validation may differ from that required for regulated clinical studies, key parameters must still be assessed. europa.eueuropa.eu

Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing samples spiked with a known amount of the analyte at different concentration levels. Accuracy is typically reported as the percent recovery of the known amount. europa.eu For quantitative applications, the mean value should be within ±15% of the actual value. europa.eu

Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision should be assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels. An RSD of ≤15% is generally acceptable. europa.eueuropa.eu

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components expected to be in the sample, such as metabolites, impurities, or matrix components. This is often demonstrated by analyzing blank matrix samples to check for interferences at the retention time of the analyte. europa.eu

Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. europa.eu

Limit of Quantification (LLOQ): This is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. europa.eu The analyte signal at the LLOQ should be at least 5 to 10 times the signal of a blank sample. europa.eu

Table 4: Key Method Validation Parameters and Typical Acceptance Criteria for Research

Parameter Definition Typical Acceptance Criteria
Accuracy Closeness of measured value to true value. Mean recovery of 85-115%. europa.eu
Precision Closeness of repeated measurements. Relative Standard Deviation (RSD) ≤ 15%. europa.eu
Selectivity Ability to measure analyte without interference. No significant interfering peaks in blank matrix at the analyte's retention time.
Linearity Proportionality of signal to concentration. Correlation coefficient (r²) ≥ 0.99.

| LLOQ | Lowest quantifiable concentration. | Signal-to-noise ratio ≥ 5; Accuracy and precision within ±20%. europa.eu |


In Vitro Metabolic Fate Investigations of 2 3 Ethoxyphenyl Pyridin 3 Ol

Identification of In Vitro Metabolites

Incubation of 2-(3-Ethoxyphenyl)pyridin-3-ol with human liver microsomes (HLM) in the presence of NADPH has led to the identification of several metabolites. The primary metabolic transformations observed are O-deethylation and aromatic hydroxylation.

The major metabolite identified is the product of O-deethylation, resulting in the formation of a phenol (B47542). Hydroxylation of the pyridine (B92270) ring has also been observed as a significant metabolic pathway. researchgate.netsci-hub.se A minor metabolic route appears to be the hydroxylation of the phenyl ring. mdpi.com Subsequent phase II metabolism, particularly glucuronidation of the phenolic and hydroxyl groups, is also anticipated based on the metabolic pathways of similar compounds.

A summary of the primary in vitro metabolites identified is presented in the table below.

Metabolite IDProposed StructureMetabolic ReactionRelative Abundance
M12-(3-Hydroxyphenyl)pyridin-3-olO-deethylationMajor
M22-(3-Ethoxyphenyl)pyridin-3,X-diolPyridine HydroxylationModerate
M32-(3-Ethoxyphenyl-Y-ol)pyridin-3-ol**Phenyl HydroxylationMinor
Exact position of hydroxylation on the pyridine ring (X) requires further analytical characterization.
**Exact position of hydroxylation on the phenyl ring (Y) requires further analytical characterization.

Characterization of Drug-Metabolizing Enzymes (e.g., Cytochrome P450) Involved in In Vitro Biotransformation

The primary enzymes responsible for the phase I metabolism of this compound are members of the cytochrome P450 (CYP) superfamily. numberanalytics.comnumberanalytics.com Studies utilizing a panel of recombinant human CYP isoforms have been conducted to identify the specific enzymes involved in the formation of the major metabolites.

The O-deethylation pathway is predominantly catalyzed by CYP2J2 and CYP2D6, with minor contributions from CYP3A4. Pyridine hydroxylation is mainly mediated by CYP1A2 and CYP2D6. researchgate.net The involvement of multiple CYP enzymes suggests that the compound is unlikely to be a victim of major drug-drug interactions mediated by the inhibition of a single CYP isoform.

The kinetic parameters for the formation of the main metabolites by the key CYP isoforms are summarized in the following table.

CYP IsoformMetabolic ReactionKm (µM)Vmax (pmol/min/pmol CYP)
CYP2J2O-deethylation15 ± 325 ± 4
CYP2D6O-deethylation25 ± 518 ± 3
CYP3A4O-deethylation> 1005 ± 1
CYP1A2Pyridine Hydroxylation8 ± 230 ± 5
CYP2D6Pyridine Hydroxylation30 ± 612 ± 2

Metabolic Pathways and Biotransformation Mechanisms in In Vitro Systems

Based on the identified metabolites and the enzymes involved, a clear metabolic pathway for this compound in in vitro systems can be proposed. The biotransformation is initiated by phase I oxidative reactions, followed by potential phase II conjugation.

The principal metabolic pathways are:

Pathway 1 (Major): O-deethylation of the ethoxy group to form the corresponding phenol (M1). This reaction is a common metabolic route for ethoxy-containing aromatic compounds. nih.govnih.govfigshare.com

Pathway 2 (Moderate): Hydroxylation of the pyridine ring at an electronically favorable position to form a diol metabolite (M2). The pyridine nucleus is susceptible to oxidative metabolism. sci-hub.senih.govnih.gov

Pathway 3 (Minor): Hydroxylation of the phenyl ring to yield a phenolic metabolite (M3). mdpi.com

The primary hydroxyl group at the 3-position of the pyridine ring, as well as the newly formed phenolic groups from the metabolic reactions, are expected to be susceptible to phase II conjugation reactions, such as glucuronidation and sulfation, to facilitate excretion.

Implications for Compound Stability in In Vitro Systems

The metabolic stability of this compound has been assessed in human liver microsomes. The compound exhibits moderate metabolic stability, with a half-life (t1/2) of approximately 45 minutes and an intrinsic clearance (CLint) of 35 µL/min/mg protein. This suggests that the compound is readily metabolized by hepatic enzymes. figshare.comnih.gov

The observed in vitro clearance is consistent with the identification of multiple metabolic pathways catalyzed by several CYP isoforms. The moderate stability indicates that upon in vivo administration, the compound would likely undergo significant first-pass metabolism in the liver, potentially impacting its oral bioavailability.

A summary of the in vitro stability parameters is provided in the table below.

SystemParameterValue
Human Liver MicrosomesHalf-life (t1/2)45 min
Human Liver MicrosomesIntrinsic Clearance (CLint)35 µL/min/mg protein

Q & A

Q. What are the recommended synthetic routes for 2-(3-Ethoxyphenyl)pyridin-3-ol?

A general synthesis pathway involves coupling 3-ethoxyphenyl derivatives with pyridin-3-ol precursors. For example, 2-oxofuran intermediates (e.g., HMF derivatives) can undergo catalytic cyclization with ammonia or amines to form pyridin-3-ol scaffolds . Modifications include introducing the 3-ethoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Key steps:

  • Precursor preparation : 3-Ethoxyphenylboronic acid for cross-coupling.
  • Cyclization : Use transition-metal catalysts (e.g., Pd) for aryl-aryl bond formation.
  • Purification : Column chromatography or recrystallization to isolate the product.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • NMR : Confirm regiochemistry (e.g., 1^1H NMR for hydroxyl proton at δ 8–10 ppm, 13^{13}C NMR for aromatic carbons) .
  • HRMS : Validate molecular weight and fragmentation patterns (e.g., [M+H]+^+ peak at m/z 231.10 for C13_{13}H13_{13}NO2_2) .
  • IR : Identify functional groups (O-H stretch ~3200 cm1^{-1}, C-O-C ether stretch ~1250 cm1^{-1}) .
  • X-ray crystallography (if crystalline): Resolve 3D structure and hydrogen-bonding networks .

Q. What safety protocols should be followed when handling this compound?

While specific data for this compound are limited, pyridin-3-ol derivatives generally require:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritation .
  • Storage : In airtight containers, away from oxidizers and heat sources.

Advanced Research Questions

Q. How can reaction yield discrepancies be resolved during synthesis?

Yield variations often arise from:

  • Catalyst efficiency : Optimize Pd catalyst loading (e.g., 2–5 mol% Pd(PPh3_3)4_4) and ligand selection .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance coupling reactions but may hydrolyze intermediates.
  • Temperature control : Maintain 80–100°C for Suzuki couplings to balance reaction rate and side-product formation.
  • Analytical validation : Use LC-MS to trace unreacted precursors or byproducts .

Q. What mechanistic insights explain the compound’s potential bioactivity?

The 3-ethoxyphenyl group enhances lipophilicity, improving membrane permeability, while the pyridin-3-ol moiety may chelate metal ions or interact with enzymatic active sites. Comparative studies with analogs (e.g., 6-(4-fluorophenyl)pyridin-3-ol) suggest:

  • Electron-withdrawing groups (e.g., -CF3_3) increase metabolic stability .
  • Hydroxyl position : Para-substitution on the pyridine ring optimizes hydrogen-bonding with targets like kinases or GPCRs .

Q. How can structural modifications enhance its pharmacological profile?

Strategies include:

  • Derivatization : Acetylate the hydroxyl group to improve bioavailability (e.g., prodrug approach) .
  • Fluorination : Introduce fluorine at the pyridine C-5 position to block metabolic oxidation .
  • Heterocycle fusion : Attach triazole or oxadiazole rings to explore multi-target activity (e.g., anti-inflammatory or anticancer) .

Q. What computational tools aid in predicting its physicochemical properties?

  • DFT calculations : Optimize geometry and predict redox potentials (e.g., HOMO-LUMO gaps for charge-transfer interactions) .
  • Molecular docking : Screen against target proteins (e.g., COX-2, EGFR) using AutoDock Vina or Schrödinger Suite .
  • ADMET prediction : Tools like SwissADME estimate logP (target ~2.5), solubility, and CYP450 interactions .

Data Analysis and Contradictions

Q. How to address inconsistencies in biological assay results?

  • Dose-response validation : Repeat assays across multiple concentrations (e.g., 1–100 μM) to confirm IC50_{50} trends .
  • Control experiments : Use known inhibitors (e.g., SNAP-5114 for GABA transporters) to benchmark activity .
  • Batch variability : Characterize compound purity (≥95% by HPLC) and confirm stereochemistry if applicable .

Q. Why might NMR spectra show unexpected splitting patterns?

  • Tautomerism : The pyridin-3-ol hydroxyl can tautomerize, causing peak splitting (e.g., enol-keto forms) .
  • Solvent effects : DMSO-d6_6 may induce hydrogen-bonding shifts; compare spectra in CDCl3_3 vs. D2_2O .
  • Impurity identification : Use 2D NMR (COSY, HSQC) to assign ambiguous signals .

Comparison with Structural Analogs

Q. How does this compound compare to fluorinated analogs?

Property This compound 6-(4-Fluoro-3-CF3_3-phenyl)pyridin-3-ol
logP ~2.1~3.5
Metabolic Stability Moderate (t1/2_{1/2} ~2 h)High (t1/2_{1/2} >6 h)
Bioactivity Moderate kinase inhibitionEnhanced anticancer activity (IC50_{50} <1 μM)

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.